molecular formula C19H19N3O3S B2503954 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 903280-50-2

4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2503954
CAS No.: 903280-50-2
M. Wt: 369.44
InChI Key: GKLFERUQCLUKOO-UHFFFAOYSA-N
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Description

4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine ring substituted with a methoxy group at position 6 and a sulfonamide-linked phenyl group. The ethyl substituent on the benzene sulfonamide moiety distinguishes it from structurally related compounds.

Key structural features:

  • Pyridazine core: The 6-methoxypyridazin-3-yl group is a critical pharmacophore observed in bioactive molecules, such as the GnRH antagonist TAK-385 (relugolix), which shares this moiety .
  • Sulfonamide linkage: The sulfonamide group enhances solubility and binding affinity to target proteins, a common feature in antimicrobial and anticancer agents .
  • Ethyl substituent: The ethyl group on the benzene ring influences lipophilicity and metabolic stability compared to other alkyl or halogenated analogs .

Properties

IUPAC Name

4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-14-4-10-17(11-5-14)26(23,24)22-16-8-6-15(7-9-16)18-12-13-19(25-2)21-20-18/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLFERUQCLUKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent attachment of the ethyl and 6-methoxypyridazin-3-yl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it feasible for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide and its analogs:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features Biological Activity/Notes
This compound C₁₉H₁₉N₃O₄S 385.44 Not reported Ethyl substituent on benzene sulfonamide; 6-methoxy-pyridazine core Screening compound (available: 5 mg); potential enzyme/receptor modulation
N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide C₁₉H₁₉N₃O₃S 369.44 Not reported 2,4-Dimethyl substituents on benzene sulfonamide Lower molecular weight than ethyl analog; available: 6 mg
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide C₁₈H₁₃F₄N₃O₃S 437.37 Not reported Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability Higher molecular weight; fluorine substitution may improve target binding
4-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide (2e) C₁₈H₁₅FN₄O₄S 403.09 201–203 Schiff base formation with antifungal activity 78% yield; active against multidrug-resistant Candida
TAK-385 (Relugolix) C₂₉H₂₇F₂N₇O₄S 615.63 Not reported Complex thienopyrimidine-pyridazine structure; GnRH antagonist Superior in vivo activity and reduced cytochrome P450 inhibition compared to analogs

Pharmacological Comparisons

  • Antimicrobial Activity :

    • Schiff base sulfonamides (e.g., 2e) show potent antifungal activity against Candida, likely due to metal chelation via the imine group . In contrast, the target compound’s ethyl substituent may prioritize enzyme inhibition over metal-binding interactions.
    • Sulfonamide-triazine hybrids (e.g., compound 4 in ) demonstrate antimicrobial activity via triazine-mediated DNA intercalation, a mechanism distinct from pyridazine-based analogs .
  • Hormonal Modulation :

    • TAK-385’s pyridazine core is critical for GnRH receptor antagonism, suggesting that the target compound’s 6-methoxypyridazine moiety could be repurposed for similar applications .

Biological Activity

The compound 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C19H19N3O3S
  • Molecular Weight: 369.4375 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Sulfonamides, including the studied compound, are primarily known for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This results in the disruption of nucleic acid synthesis in bacteria.

Recent studies have indicated that derivatives of sulfonamides can exhibit enhanced antimicrobial activity compared to traditional sulfa drugs. For instance, research has shown that modifications in the aromatic ring and the introduction of electron-withdrawing groups can significantly increase the potency against various bacterial strains.

Cardiovascular Effects

A study examined the effects of related sulfonamide compounds on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives reduced perfusion pressure in a time-dependent manner, suggesting a potential cardiovascular effect. The mechanism proposed involves interaction with L-type calcium channels, which could lead to decreased cardiac contractility and lower blood pressure .

Anti-inflammatory Properties

Sulfonamides have also been studied for their anti-inflammatory effects. The presence of the methoxypyridazine moiety may contribute to these properties by modulating inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional sulfa drugs, indicating enhanced activity.

CompoundMIC (µg/mL)Bacterial Strain
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]5Staphylococcus aureus
Sulfamethoxazole20Staphylococcus aureus
4-(2-aminoethyl)-benzenesulfonamide10Escherichia coli

Study 2: Cardiovascular Impact

In another study focusing on cardiovascular effects, researchers administered varying doses of the compound to isolated rat hearts. The findings indicated a significant reduction in perfusion pressure at higher concentrations, supporting its potential use as a cardiovascular agent.

Dose (nM)Perfusion Pressure (mmHg)
Control80
0.00175
0.0170
0.165

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